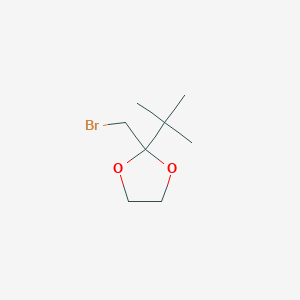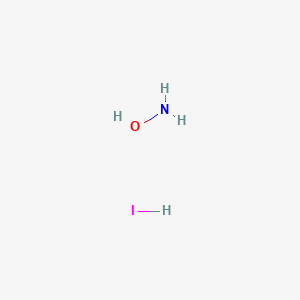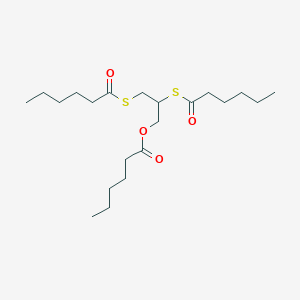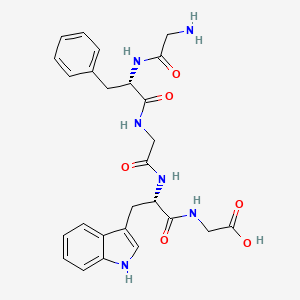
1-(n-Butyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(n-Butyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a butyl group attached to the nitrogen atom and a 6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl group attached to the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(n-Butyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-urea typically involves the reaction of n-butylamine with 6-methyl-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(n-Butyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or pyrimidinyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(n-Butyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(n-Butyl)-3-(4-oxo-1,4-dihydropyrimidin-2-yl)-urea: Lacks the methyl group at the 6-position.
1-(n-Butyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-thiourea: Contains a sulfur atom instead of an oxygen atom in the urea moiety.
Uniqueness
1-(n-Butyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-urea is unique due to the presence of both the butyl and 6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
59415-44-0 |
|---|---|
Formule moléculaire |
C10H16N4O2 |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
1-butyl-3-(4-methyl-6-oxo-1H-pyrimidin-2-yl)urea |
InChI |
InChI=1S/C10H16N4O2/c1-3-4-5-11-10(16)14-9-12-7(2)6-8(15)13-9/h6H,3-5H2,1-2H3,(H3,11,12,13,14,15,16) |
Clé InChI |
FEERTKQZMHJACG-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)NC1=NC(=CC(=O)N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate](/img/structure/B14609871.png)
![7-[Carbamoyl(decan-2-YL)amino]heptanoic acid](/img/structure/B14609873.png)


![1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14609901.png)


![1,1'-Oxybis{4-[(cyanocarbonyl)amino]benzene}](/img/structure/B14609925.png)
